molecular formula C11H16ClNO B14330596 1-Chloro-3-{[(4-methylphenyl)methyl]amino}propan-2-ol CAS No. 111043-26-6

1-Chloro-3-{[(4-methylphenyl)methyl]amino}propan-2-ol

Cat. No.: B14330596
CAS No.: 111043-26-6
M. Wt: 213.70 g/mol
InChI Key: QAAYGXAKMXVWHU-UHFFFAOYSA-N
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Description

1-Chloro-3-{[(4-methylphenyl)methyl]amino}propan-2-ol is an organic compound that features a chloro group, a secondary alcohol, and an amine group attached to a propanol backbone. The presence of the 4-methylphenyl group adds aromaticity to the molecule, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-3-{[(4-methylphenyl)methyl]amino}propan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylbenzylamine and epichlorohydrin.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium hydroxide.

    Procedure: The 4-methylbenzylamine is reacted with epichlorohydrin to form the intermediate, which is then subjected to hydrolysis to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-{[(4-methylphenyl)methyl]amino}propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium hydroxide.

Major Products

    Oxidation: Formation of a ketone.

    Reduction: Formation of a hydrocarbon.

    Substitution: Formation of an alcohol.

Scientific Research Applications

1-Chloro-3-{[(4-methylphenyl)methyl]amino}propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-3-{[(4-methylphenyl)methyl]amino}propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-3-{[(4-methoxyphenyl)methyl]amino}propan-2-ol: Similar structure but with a methoxy group instead of a methyl group.

    1-Chloro-3-{[(4-ethylphenyl)methyl]amino}propan-2-ol: Similar structure but with an ethyl group instead of a methyl group.

    1-Chloro-3-{[(4-fluorophenyl)methyl]amino}propan-2-ol: Similar structure but with a fluorine atom instead of a methyl group.

Uniqueness

1-Chloro-3-{[(4-methylphenyl)methyl]amino}propan-2-ol is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical properties and reactivity. This compound’s combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

CAS No.

111043-26-6

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

1-chloro-3-[(4-methylphenyl)methylamino]propan-2-ol

InChI

InChI=1S/C11H16ClNO/c1-9-2-4-10(5-3-9)7-13-8-11(14)6-12/h2-5,11,13-14H,6-8H2,1H3

InChI Key

QAAYGXAKMXVWHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNCC(CCl)O

Origin of Product

United States

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